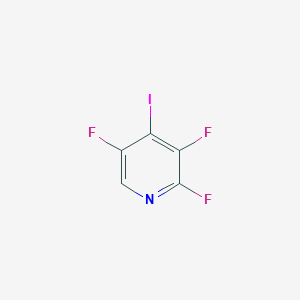

2,3,5-Trifluoro-4-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYYALVHPYUOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00738891 | |

| Record name | 2,3,5-Trifluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057393-65-3 | |

| Record name | 2,3,5-Trifluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00738891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trifluoro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluoro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-iodopyridine (CAS No. 1057393-65-3), a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines plausible synthetic strategies based on established organofluorine chemistry, and explores its potential applications as a versatile building block in the development of novel pharmaceuticals and functional materials. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction

Polyhalogenated heteroaromatic compounds are fundamental building blocks in modern synthetic chemistry, serving as versatile intermediates for a wide array of value-added products in medicinal chemistry, agrochemicals, and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2] Concurrently, the presence of an iodine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

This compound is a unique molecule that combines the electronic effects of three fluorine atoms with the reactivity of an iodine atom on a pyridine scaffold. This distinct substitution pattern offers a rich platform for selective functionalization, allowing for the stepwise and controlled introduction of diverse chemical groups. This guide aims to consolidate the available information on this compound and provide expert insights into its synthesis, reactivity, and potential applications for researchers and drug development professionals.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1057393-65-3 | [3] |

| Molecular Formula | C₅HF₃IN | [3] |

| Molecular Weight | 258.97 g/mol | [3] |

| Appearance | White to off-white powder or solid (inferred) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane) | General knowledge |

| Storage | Keep in a dark place, under an inert atmosphere, and refrigerated (-20°C). | [3] |

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the synthesis of polyhalogenated pyridines. A likely precursor for this synthesis is 2,3,5-trifluoropyridine.

Proposed Synthetic Workflow: Electrophilic Iodination

A common method for the introduction of an iodine atom onto an electron-rich aromatic or heteroaromatic ring is through electrophilic iodination. However, the electron-withdrawing nature of the three fluorine atoms on the pyridine ring deactivates it towards electrophilic substitution. Therefore, a more potent iodinating system or a strategy to increase the nucleophilicity of the pyridine ring would be necessary. One such strategy involves metalation followed by quenching with an iodine source.

Caption: Proposed metalation-iodination workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on similar reactions reported for other fluorinated pyridines.

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Formation: Slowly add n-butyllithium (n-BuLi) to a solution of diisopropylamine in THF at -78 °C to generate lithium diisopropylamide (LDA) in situ.

-

Deprotonation: To the freshly prepared LDA solution, slowly add a solution of 2,3,5-trifluoropyridine in THF while maintaining the temperature at -78 °C. The deprotonation is expected to occur at the C-4 position, which is the most acidic proton due to the inductive effects of the flanking fluorine atoms.

-

Iodination: After stirring for a specified time to ensure complete deprotonation, a solution of iodine (I₂) in THF is added dropwise to the reaction mixture at -78 °C.

-

Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The mixture is then allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

Reactivity Profile

The reactivity of this compound is dictated by the presence of both fluorine and iodine substituents.

-

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-fluorine bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the selective introduction of a wide range of substituents at the C-4 position.[1]

-

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms, particularly those at the C-2 and C-6 positions, are susceptible to nucleophilic aromatic substitution, although the iodine at C-4 may also be displaced under certain conditions. The high electron deficiency of the pyridine ring, enhanced by the three fluorine atoms, facilitates these reactions.[4]

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

While specific applications of this compound are not widely reported, its structural motifs suggest significant potential in several areas of research and development.

-

Medicinal Chemistry: As a versatile building block, it can be used to synthesize complex molecules with potential therapeutic applications. The trifluoropyridine moiety is found in a number of active pharmaceutical ingredients, where it can enhance metabolic stability and binding affinity.[2] The ability to selectively functionalize the C-4 position via cross-coupling allows for the rapid generation of compound libraries for drug discovery.

-

Agrochemicals: Fluorinated pyridines are key components in many modern herbicides and pesticides.[2] The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel agrochemicals.

-

Materials Science: The introduction of highly fluorinated moieties can impart unique properties to organic materials, such as altered electronic properties, increased thermal stability, and modified liquid crystalline behavior.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following safety and handling precautions should be observed based on its structural similarity to other polyhalogenated pyridines.

-

Hazard Statements: Based on supplier information, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Pictograms:

-

Corrosion

-

Exclamation mark

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use in a well-ventilated area, preferably in a fume hood.

-

-

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store under an inert atmosphere.[3]

-

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in the searched literature. However, the expected NMR spectra can be predicted based on the structure and data from similar compounds.

-

¹H NMR: A single signal is expected for the proton at the C-6 position. This signal would likely appear as a multiplet due to coupling with the fluorine atoms at the C-2 and C-5 positions.

-

¹³C NMR: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens, and the signals for the carbon atoms bonded to fluorine will appear as multiplets due to C-F coupling.

-

¹⁹F NMR: Three distinct signals are expected, one for each of the fluorine atoms at the C-2, C-3, and C-5 positions. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the pyridine ring.

Conclusion

This compound is a promising, yet underexplored, building block for synthetic chemistry. Its unique combination of reactive sites—the C-I bond for cross-coupling and the C-F bonds for nucleophilic substitution—offers a powerful tool for the construction of complex and novel molecules. While detailed experimental data is currently sparse, the inferred properties and reactivity suggest that this compound holds significant potential for applications in drug discovery, agrochemical development, and materials science. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its synthetic utility.

References

- 1. This compound | 1057393-65-3 | Benchchem [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1057393-65-3|this compound|BLD Pharm [bldpharm.com]

- 4. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Prospective Synthesis of 2,3,5-Trifluoro-4-iodopyridine

Abstract

Introduction: The Significance of Polyhalogenated Pyridines

Polyhalogenated heteroaromatic compounds are fundamental building blocks in modern synthetic chemistry, offering a versatile platform for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of multiple halogen atoms on a pyridine ring allows for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. The reactivity of these halogens is often dictated by their position relative to the nitrogen atom and the electronic nature of the pyridine ring.[1]

The target molecule, 2,3,5-trifluoro-4-iodopyridine, presents a unique substitution pattern that could unlock novel chemical space for drug discovery and materials science. The presence of fluorine atoms is known to enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom provides a reactive handle for further molecular elaboration via reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

This guide will explore two primary retrosynthetic approaches to this compound, starting from commercially available or readily accessible precursors. Each proposed pathway will be accompanied by a mechanistic rationale and a detailed, albeit prospective, experimental protocol.

Proposed Synthetic Pathways

Pathway 1: Nucleophilic Aromatic Substitution of 2,3,5,6-Tetrafluoropyridine

This approach is predicated on the well-established reactivity of polyfluorinated pyridines towards nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atoms, coupled with the electron-withdrawing effect of the pyridine nitrogen, renders the ring susceptible to attack by nucleophiles.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis for Pathway 1.

Mechanistic Rationale:

The reaction of 2,3,5,6-tetrafluoropyridine with an iodide source, such as sodium iodide, is expected to proceed via a nucleophilic aromatic substitution mechanism. The attack of the iodide ion will preferentially occur at the 4-position of the pyridine ring. This regioselectivity is governed by the electronic stabilization of the Meisenheimer intermediate. Attack at the 4-position allows for the negative charge to be delocalized onto the electronegative nitrogen atom, which is a more stabilizing resonance contributor compared to attack at the 3- or 5-positions. A similar reaction has been documented for the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine from pentafluoropyridine.[2]

Experimental Protocol (Prospective):

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,3,5,6-Tetrafluoropyridine | 151.06 | >95% | Sigma-Aldrich[3] |

| Sodium Iodide (NaI) | 149.89 | >99% | Standard Supplier |

| Dimethylformamide (DMF) | 73.09 | Anhydrous | Standard Supplier |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add sodium iodide (1.2 eq).

-

Add anhydrous dimethylformamide (DMF) to the flask.

-

Stir the mixture at room temperature under a nitrogen atmosphere until the sodium iodide is fully dissolved.

-

Add 2,3,5,6-tetrafluoropyridine (1.0 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Pathway 2: Direct Iodination of 2,3,5-Trifluoropyridine

This pathway explores the direct iodination of 2,3,5-trifluoropyridine. This approach relies on the activation of a C-H bond for iodination, which can be challenging on an electron-deficient pyridine ring. However, the use of a strong base to generate a pyridyl anion, followed by quenching with an iodine source, is a plausible strategy.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis for Pathway 2.

Mechanistic Rationale:

The C-H bond at the 4-position of 2,3,5-trifluoropyridine is the most acidic due to the inductive effect of the flanking fluorine atoms and the nitrogen atom. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures can selectively deprotonate this position to form a lithiated intermediate. This intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine (I2), to yield the desired this compound. A similar methodology has been reported for the synthesis of 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.[4]

Experimental Protocol (Prospective):

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,3,5-Trifluoropyridine | 133.05 | >98% | Apollo Scientific[5] |

| Lithium Diisopropylamide (LDA) | 107.12 | 2.0 M in THF/heptane/ethylbenzene | Standard Supplier |

| Iodine (I2) | 253.81 | >99.8% | Standard Supplier |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Standard Supplier |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2,3,5-trifluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add lithium diisopropylamide (LDA) (1.05 eq) dropwise to the stirred solution while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes.

-

In a separate flask, prepare a solution of iodine (I2) (1.1 eq) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Comparative Analysis of Proposed Pathways

| Feature | Pathway 1: SNAr | Pathway 2: Direct Iodination |

| Starting Material | 2,3,5,6-Tetrafluoropyridine | 2,3,5-Trifluoropyridine |

| Key Transformation | Nucleophilic Aromatic Substitution | Directed Ortho-Metalation and Iodination |

| Potential Advantages | Milder reaction conditions may be possible. | Potentially more atom-economical. |

| Potential Challenges | Potential for side reactions at other positions. | Requires cryogenic temperatures and strictly anhydrous conditions. Handling of pyrophoric LDA. |

| Plausibility | High, based on analogous reactions.[2] | High, based on established ortho-lithiation chemistry.[4] |

Conclusion and Future Outlook

This technical guide has outlined two scientifically plausible, yet prospective, synthetic routes to this compound. Both pathways leverage well-established reactivity patterns of fluorinated pyridines and offer distinct advantages and challenges. The successful synthesis of this novel building block will undoubtedly provide a valuable tool for chemists in the fields of medicinal chemistry and materials science, enabling the exploration of new chemical entities with potentially enhanced properties. Further experimental validation is required to optimize the proposed protocols and to fully characterize the target compound.

References

- 1. This compound | 1057393-65-3 | Benchchem [benchchem.com]

- 2. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. 2,3,5,6-テトラフルオロピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]

- 5. 76469-41-5 Cas No. | 2,3,5-Trifluoropyridine | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoro-iodopyridines

Introduction: The Strategic Importance of Trifluoro-iodopyridines in Modern Chemistry

Trifluoro-iodopyridines represent a class of halogenated heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of both a trifluoromethyl (-CF₃) group and an iodine atom onto the pyridine scaffold imparts a unique combination of physical and chemical properties. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic landscape of the pyridine ring, enhancing its stability and modulating its reactivity. Concurrently, the iodo-substituent serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling and substitution reactions.

This guide provides a comprehensive overview of the core physical and chemical characteristics of trifluoro-iodopyridines, offering insights into their synthesis, reactivity, and application. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize these valuable building blocks in their synthetic endeavors.

Physical Properties of Trifluoro-iodopyridines

The physical properties of trifluoro-iodopyridines are heavily influenced by the substitution pattern of the trifluoromethyl and iodo groups on the pyridine ring. These properties are critical for determining appropriate reaction conditions, purification methods, and for understanding the pharmacokinetic profiles of derivative compounds in drug discovery.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 2-Iodo-3-(trifluoromethyl)pyridine | 927434-20-6 | C₆H₃F₃IN | 272.99 | 42-43 | 210.1 at 760 mmHg | 1.975 |

| 2-Iodo-5-(trifluoromethyl)pyridine | 100366-75-4 | C₆H₃F₃IN | 272.99 | 82-83 | 215.7 at 760 mmHg | 1.974 |

| 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6 | C₆H₃F₃IN | 272.99 | 24-26 | 206.2 at 760 mmHg | 1.974 |

| 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | 823221-95-0 | C₆H₂ClF₃IN | 307.44 | N/A | N/A | N/A |

| 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine | 1227576-77-3 | C₇H₅F₃INO | 302.02 | N/A | N/A | N/A |

Solubility: Trifluoro-iodopyridines generally exhibit low solubility in water but are soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran (THF).[7] The presence of the trifluoromethyl group enhances lipophilicity, a key factor in drug design for improving membrane permeability.[8]

Spectroscopic Characterization

The structural elucidation of trifluoro-iodopyridines and their derivatives relies heavily on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton signals on the pyridine ring are typically observed in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling constants are influenced by the positions of the electron-withdrawing trifluoromethyl group and the iodo atom.

-

¹³C NMR: The carbon atoms of the pyridine ring resonate in the aromatic region. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet in the proton-coupled spectrum due to C-F coupling.

-

¹⁹F NMR: A single, sharp signal is typically observed for the -CF₃ group, with its chemical shift being indicative of the electronic environment.[9][10]

-

-

Infrared (IR) Spectroscopy: The IR spectra of trifluoro-iodopyridines display characteristic absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the region of 1100-1350 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are also prominent.[1][11]

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the specific isomer. The fragmentation pattern is often characterized by the loss of an iodine atom and subsequent fragmentation of the trifluoromethylpyridine core.[12][13]

Chemical Properties and Reactivity

The chemical reactivity of trifluoro-iodopyridines is dominated by the interplay between the electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, and the versatile reactivity of the carbon-iodine bond.

Nucleophilic Aromatic Substitution (SNA r)

The pyridine ring in trifluoro-iodopyridines is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom and activated by the trifluoromethyl group.[8][14] The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16]

Caption: Nucleophilic Aromatic Substitution Mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in trifluoro-iodopyridines is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and materials.

-

Suzuki-Miyaura Coupling: This reaction couples the trifluoro-iodopyridine with a boronic acid or ester to form a biaryl or vinyl-substituted pyridine.

-

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the trifluoro-iodopyridine to produce an alkynylpyridine derivative.[17][18]

-

Heck Coupling: This reaction couples the trifluoro-iodopyridine with an alkene.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the trifluoro-iodopyridine with an amine.

Caption: Generalized Catalytic Cycle for Cross-Coupling.

Applications in Research and Development

The unique properties of trifluoro-iodopyridines make them highly valuable building blocks in several areas of chemical research and development:

-

Drug Discovery: The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[8] The pyridine core is a common scaffold in many biologically active molecules.

-

Agrochemicals: Many modern herbicides and pesticides incorporate the trifluoromethylpyridine motif for enhanced efficacy and stability.

-

Materials Science: Trifluoro-iodopyridines can be used as precursors for the synthesis of novel organic materials with tailored electronic and photophysical properties.

Detailed Experimental Protocols

The following protocols are provided as representative examples of common synthetic transformations involving trifluoro-iodopyridines.

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodo-5-(trifluoromethyl)pyridine with Phenylboronic Acid

Objective: To synthesize 2-phenyl-5-(trifluoromethyl)pyridine.

Materials:

-

2-Iodo-5-(trifluoromethyl)pyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.04 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry Schlenk flask, add 2-iodo-5-(trifluoromethyl)pyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[9][19][20][21]

Protocol 2: Sonogashira Coupling of 4-Iodo-2-(trifluoromethyl)pyridine with Trimethylsilylacetylene

Objective: To synthesize 4-((trimethylsilyl)ethynyl)-2-(trifluoromethyl)pyridine.

Materials:

-

4-Iodo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Trimethylsilylacetylene (1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

-

Copper(I) iodide (CuI, 0.05 equiv)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and degassed

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry Schlenk flask, add 4-iodo-2-(trifluoromethyl)pyridine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous, degassed THF and triethylamine.

-

Add trimethylsilylacetylene dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[17][18][19]

Conclusion

Trifluoro-iodopyridines are a class of compounds with a rich and versatile chemistry. Their unique combination of physical and chemical properties, stemming from the presence of both a trifluoromethyl group and an iodine atom on the pyridine ring, makes them invaluable building blocks in modern organic synthesis. A thorough understanding of their reactivity and handling is crucial for leveraging their full potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a foundational overview to aid researchers in the effective application of these powerful synthetic intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Iodo-2-(trifluoromethyl)pyridine | VSNCHEM [vsnchem.com]

- 3. 2-Iodo-5-(Trifluoromethyl)Pyridine: Properties, Uses, Safety Data, Supplier Information | High Purity Chemicals China [iodobenzene.ltd]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Iodo-5-trifluoromethylpyridine | 100366-75-4 [amp.chemicalbook.com]

- 6. 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6 [chemicalbook.com]

- 7. iris.unito.it [iris.unito.it]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Page loading... [guidechem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. compoundchem.com [compoundchem.com]

- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,5-Trifluoro-4-iodopyridine: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-iodopyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry, agrochemical synthesis, and materials science. We will delve into its core molecular structure, physicochemical properties, and its pivotal role as a versatile synthetic intermediate. This guide will further detail a representative synthetic protocol and underscore the importance of this molecule in the construction of complex chemical entities, particularly through cross-coupling reactions.

Introduction: The Strategic Importance of Polyhalogenated Pyridines

Polyhalogenated heteroaromatic compounds are fundamental building blocks in contemporary organic synthesis. Their utility stems from the presence of multiple halogen substituents, which provide a rich platform for selective functionalization. This allows for the controlled, stepwise introduction of various chemical moieties, a crucial aspect in the development of novel pharmaceuticals and functional materials.[1] The reactivity of the halogen atoms is often dictated by their position on the pyridine ring and their intrinsic electronic properties, with iodine typically being the most reactive in common cross-coupling reactions.[1]

This compound (CAS No. 1057393-65-3) is a prime example of such a strategic intermediate. The presence of both fluorine and iodine atoms on the pyridine ring bestows upon it a unique and highly valuable set of chemical properties. The three fluorine atoms significantly influence the electronic nature of the pyridine ring, enhancing its electrophilicity and modulating the reactivity of the C-I bond. This unique substitution pattern makes it an indispensable tool for chemists aiming to introduce trifluorinated pyridine scaffolds into larger, more complex molecules.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below, providing a quantitative basis for its application in synthetic chemistry.

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with three fluorine atoms at positions 2, 3, and 5, and an iodine atom at the 4-position.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1057393-65-3 | Internal Data |

| Molecular Formula | C₅HF₃IN | [2][3] |

| Molecular Weight | 258.97 g/mol | [3][4] |

Synthesis of this compound: A Conceptual Framework

One common strategy for the iodination of pyridines is the Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate derived from the corresponding aminopyridine.[5][6] However, the availability and synthesis of 4-amino-2,3,5-trifluoropyridine would be a critical consideration.

An alternative and often more direct approach involves the reaction of a highly fluorinated pyridine, such as pentafluoropyridine, with a nucleophilic iodide source. For instance, the synthesis of 2,3,5,6-tetrafluoro-4-iodopyridine has been achieved by reacting pentafluoropyridine with sodium iodide in dimethylformamide.[7] A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a suitable tetrafluoropyridine isomer.

The following diagram illustrates a generalized synthetic workflow for the preparation of a halogenated pyridine, highlighting the key stages of reaction and purification.

References

- 1. This compound | 1057393-65-3 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. chempanda.com [chempanda.com]

- 6. benchchem.com [benchchem.com]

- 7. Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

A-Technical-Guide-to-2,3,5-Trifluoro-4-iodopyridine:-Sourcing,-Synthesis,-and-Application

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these critical reagents, 2,3,5-Trifluoro-4-iodopyridine (CAS No. 1057393-65-3) has emerged as a highly versatile and sought-after intermediate. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a powerful tool for synthetic chemists.[1][2] The iodine atom serves as a prime handle for a variety of cross-coupling reactions, while the trifluorinated pyridine core imparts unique electronic properties to the target molecules.[1] This guide provides an in-depth analysis of the commercial availability, sourcing strategies, synthetic context, and key applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical-Properties

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value |

| CAS Number | 1057393-65-3 |

| Molecular Formula | C₅HF₃IN |

| Molecular Weight | 269.96 g/mol |

| Appearance | Typically an off-white to yellow solid |

| Purity | Commercially available with ≥95% purity |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

Commercial-Availability-and-Strategic-Sourcing

This compound is available from a range of specialized chemical suppliers that focus on providing building blocks for research and development. These suppliers range from large, well-established companies to smaller, niche providers. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive analytical data, such as NMR, HPLC, or LC-MS, to verify the identity and purity of the material.[3]

Table of Representative Suppliers:

| Supplier | Typical Purity | Notes |

| Fluorochem | ≥97% | A well-regarded supplier of fluorinated compounds with a strong track record in quality and reliability.[4][5] |

| Combi-Blocks | ≥95% | Offers a wide array of heterocyclic building blocks for drug discovery and chemical research.[6][7] |

| BLD Pharm | ≥97% | Provides a range of reagents with available analytical data for verification.[3] |

| BenchChem | ≥95% | A supplier focused on providing novel and diverse chemical entities for research purposes.[1] |

Disclaimer: This list is not exhaustive and is intended to provide representative examples. Researchers should conduct their own due diligence when selecting a supplier.

Expert Insight on Supplier Vetting: When planning a multi-step synthesis, the reliability of your starting material is non-negotiable. Beyond the listed purity, always request a lot-specific Certificate of Analysis (CoA). Scrutinize the analytical data provided. Are the spectral data consistent with the proposed structure? Does the purity level meet the demands of your subsequent reactions, particularly if they involve sensitive organometallic catalysts? Forging a relationship with a supplier's technical support can also be invaluable for accessing more detailed analytical information or securing larger, custom quantities.

Synthetic-Context:-Understanding-the-Molecule's-Genesis

While readily available commercially, understanding the synthetic routes to this compound provides valuable context for its reactivity and potential impurities. The synthesis of polyhalogenated pyridines often involves multi-step processes, including halogen exchange reactions or direct halogenation of a functionalized pyridine precursor. For instance, a common strategy involves the iodination of a pre-existing trifluoropyridine scaffold. This is often achieved through metallation followed by quenching with an iodine source.

A plausible synthetic pathway could involve the deprotonation of 2,3,5-trifluoropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures, creating a lithiated intermediate. This highly reactive species can then be treated with molecular iodine (I₂) to install the iodo-group at the 4-position.

// Nodes Start [label="2,3,5-Trifluoropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="LDA (Lithium Diisopropylamide)\nTHF, -78 °C", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Intermediate [label="Lithiated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent2 [label="Iodine (I₂)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Start -> Reagent1 [arrowhead=none]; Reagent1 -> Intermediate [label="Deprotonation"]; Intermediate -> Reagent2 [arrowhead=none]; Reagent2 -> Product [label="Iodination"]; } caption [label="Conceptual Synthetic Workflow for this compound.", shape=plaintext, fontsize=10];

Protocol: Conceptual Synthesis via Directed Ortho-Metalation

-

Preparation: To a solution of 2,3,5-trifluoropyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction vessel to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture. The LDA acts as a strong, non-nucleophilic base to selectively remove the proton at the C4 position, which is activated by the adjacent fluorine atoms and the ring nitrogen.

-

Intermediate Formation: Allow the reaction to stir at -78 °C for a specified period (e.g., 1 hour) to ensure complete formation of the 4-lithio-2,3,5-trifluoropyridine intermediate.

-

Iodination: Add a solution of molecular iodine (I₂) in THF dropwise to the reaction mixture. The lithiated intermediate will react with the iodine to form the C-I bond.

-

Quenching and Workup: After the addition is complete, allow the reaction to slowly warm to room temperature. The reaction is then quenched with a suitable aqueous solution (e.g., saturated ammonium chloride or sodium thiosulfate to consume excess iodine).

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography to yield the final this compound.

Key-Applications-in-Research-and-Drug-Development

The true value of this compound lies in its utility as a versatile building block. The C4-Iodo group is the primary site of reactivity, making it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of various substituents at this position.

Core Reactivity and Applications:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 4-aryl or 4-heteroaryl trifluoropyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a common functional group in bioactive molecules.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to a diverse range of 4-amino-trifluoropyridine derivatives.

-

Stille Coupling: Reaction with organostannanes for the formation of C-C bonds.

-

Nucleophilic Aromatic Substitution (SₙAr): While the C-I bond is the primary site for cross-coupling, the highly electron-deficient nature of the trifluorinated pyridine ring can also allow for SₙAr reactions at other positions under specific conditions.

The trifluoromethylpyridine motif is a key structural component in numerous active ingredients in both pharmaceuticals and agrochemicals.[8][9] The incorporation of this scaffold can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[2][10]

// Central Node Core [label="2,3,5-Trifluoro-\n4-iodopyridine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

// Reaction Types Suzuki [label="Suzuki Coupling\n(+ R-B(OH)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira [label="Sonogashira Coupling\n(+ R-C≡CH)", fillcolor="#FBBC05", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig\n(+ R₂NH)", fillcolor="#FBBC05", fontcolor="#202124"]; Stille [label="Stille Coupling\n(+ R-SnBu₃)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Classes Aryl [label="4-Aryl-trifluoropyridines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkynyl [label="4-Alkynyl-trifluoropyridines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amino [label="4-Amino-trifluoropyridines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Substituted\nTrifluoropyridines", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Core -> Suzuki; Core -> Sonogashira; Core -> Buchwald; Core -> Stille;

Suzuki -> Aryl; Sonogashira -> Alkynyl; Buchwald -> Amino; Stille -> Other; } caption [label="Versatility of this compound in Cross-Coupling.", shape=plaintext, fontsize=10];

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, centered on the versatile carbon-iodine bond, allows for the strategic construction of complex molecular architectures. By understanding its commercial landscape, researchers can reliably source high-quality material, while an appreciation for its synthetic origins and application scope empowers chemists to design more efficient and effective synthetic routes. For professionals in drug discovery and materials science, this compound represents a key building block for developing next-generation products with enhanced performance and tailored properties.

References

- 1. This compound | 1057393-65-3 | Benchchem [benchchem.com]

- 2. 2,3,5-Trifluoropyridine: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]

- 3. 1057393-65-3|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Combi-Blocks [combi-blocks.com]

- 7. Combi-Blocks [combi-blocks.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 2,3,5-Trifluoro-4-iodopyridine: A Technical Guide for Researchers

Introduction: The Synthetic Utility of a Polyhalogenated Pyridine

2,3,5-Trifluoro-4-iodopyridine is a polyhalogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4] Its unique substitution pattern, featuring both highly electronegative fluorine atoms and a reactive iodine atom, makes it a versatile building block for the synthesis of more complex molecular architectures. The fluorine atoms can modulate the electronic properties and metabolic stability of a target molecule, while the iodine atom provides a reactive handle for various cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale and Notes |

| ¹H | 8.0 - 8.2 | Doublet of triplets (dt) or complex multiplet | JHF ≈ 2-4 Hz, JHF ≈ 1-2 Hz | The single proton at the C6 position is expected to be significantly deshielded by the adjacent nitrogen and fluorine atoms. It will exhibit coupling to the fluorine atoms at C2, C3, and C5. |

| ¹³C | C2: 150-155 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-30 Hz, ³JCF ≈ 3-5 Hz | The carbon directly bonded to fluorine will show a large one-bond C-F coupling. Smaller couplings to other fluorine atoms will also be observed. |

| C3: 145-150 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 250-270 Hz, ²JCF ≈ 25-35 Hz, ²JCI ≈ 5-10 Hz | Similar to C2, this carbon will exhibit a large one-bond C-F coupling. | |

| C4: 85-95 | Triplet of doublets (td) or complex multiplet | ¹JCI ≈ 280-300 Hz (from literature on iodoarenes), ²JCF ≈ 20-30 Hz | The carbon bearing the iodine atom is expected to be significantly shielded (the "heavy atom effect"). It will show coupling to the adjacent fluorine atoms. | |

| C5: 140-145 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 20-30 Hz, ³JCH ≈ 2-4 Hz | This carbon will show a large one-bond C-F coupling and smaller couplings to the C6 proton and other fluorine atoms. | |

| C6: 140-145 | Doublet of doublets of doublets (ddd) | ¹JCH ≈ 180-190 Hz, ²JCF ≈ 20-30 Hz, ³JCF ≈ 5-10 Hz | The carbon bonded to the single proton will show a large one-bond C-H coupling and smaller couplings to the fluorine atoms. | |

| ¹⁹F | F2: -70 to -80 | Multiplet | The fluorine at the C2 position is expected to be the most deshielded of the three fluorine atoms due to its proximity to the nitrogen. It will show coupling to the other fluorine atoms and the C6 proton. | |

| F3: -130 to -140 | Multiplet | The fluorine at the C3 position will be influenced by the adjacent fluorine and iodine atoms. | ||

| F5: -150 to -160 | Multiplet | The fluorine at the C5 position is expected to be the most shielded and will show coupling to the other fluorine atoms and the C6 proton. |

Table 2: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Notes |

| 3100 - 3000 | Weak | C-H stretch (aromatic) | Characteristic for the C-H bond on the pyridine ring. |

| 1600 - 1450 | Medium - Strong | C=C and C=N stretching | Typical for aromatic and heteroaromatic ring vibrations. Multiple bands are expected in this region. |

| 1300 - 1000 | Strong | C-F stretching | The C-F bonds will give rise to strong absorption bands in this region. Due to the presence of multiple C-F bonds, a complex pattern of bands is anticipated. |

| 800 - 600 | Medium | C-I stretching | The C-I bond vibration is expected in the lower frequency region of the mid-IR spectrum. |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Relative Intensity (%) | Assignment | Rationale and Notes |

| 259 | 100 | [M]⁺ | The molecular ion peak is expected to be the base peak due to the stability of the aromatic system. |

| 132 | Moderate | [M - I]⁺ | Loss of the iodine atom is a likely fragmentation pathway. |

| 113 | Low | [M - I - F]⁺ | Subsequent loss of a fluorine atom from the [M - I]⁺ fragment. |

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for the accurate characterization of this compound. The following are detailed, step-by-step methodologies for obtaining NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and the absence of interfering signals in the regions of interest.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required. For ¹⁹F NMR, an external standard can be used.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra correctly.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Caption: Workflow for NMR Data Acquisition and Analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

-

Instrument Setup and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify the characteristic absorption bands and compare them with the predicted values and correlation charts.

-

Caption: Workflow for IR Data Acquisition using ATR.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique and instrument sensitivity.

-

-

Instrument Setup and Data Acquisition:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides rich fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for obtaining the molecular ion peak with minimal fragmentation.

-

Introduce the sample into the mass spectrometer, either via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of this compound (258.91 g/mol ).

-

Analyze the fragmentation pattern to gain further structural information and compare it with the predicted fragmentation pathways.

-

Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of this compound, a key building block in modern synthetic chemistry. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. Adherence to these protocols will ensure the acquisition of high-quality data, facilitating accurate structural characterization and reaction monitoring. As a Senior Application Scientist, I am confident that this guide will empower researchers to confidently utilize this compound in their synthetic endeavors.

References

The Alchemist's Guide to Aromatic Fluorination: Key Intermediates in the Synthesis of Fluorinated Pyridines

Foreword: The Strategic Value of the C-F Bond in Pyridine Chemistry

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the pyridine scaffold is a familiar and indispensable ally. Its presence in a significant portion of FDA-approved drugs is a testament to its versatile nature. The strategic introduction of fluorine into this privileged heterocycle can profoundly alter a molecule's physicochemical and biological properties, enhancing metabolic stability, modulating pKa, and improving binding affinity. This guide provides an in-depth exploration of the core synthetic strategies for accessing fluorinated pyridines, focusing on the pivotal role of key chemical intermediates. We will dissect the causality behind experimental choices, offering field-proven insights to empower your synthetic endeavors.

I. The Workhorse of Pyridine Fluorination: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of 2- and 4-fluoropyridines. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates the attack of nucleophiles. This inherent reactivity makes halopyridines and nitropyridines prime intermediates for fluorination.

A. Halopyridines: The Preeminent Precursors

Chloropyridines and, to a lesser extent, bromopyridines are the most common intermediates for SNAr-based fluorination. The choice between them often comes down to a balance of reactivity and cost.

Causality of Experimental Choices:

-

Leaving Group Ability: While the C-Cl bond is stronger than C-Br, the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group. Therefore, both 2-chloro and 2-bromopyridines are effective substrates.

-

Fluoride Source: Anhydrous potassium fluoride (KF) is a widely used and economical fluoride source. The use of spray-dried KF is often preferred to maximize its surface area and reactivity. Phase-transfer catalysts, such as 18-crown-6 or tetrabutylammonium salts, are crucial for solubilizing the fluoride anion in aprotic polar solvents like DMSO, DMF, or sulfolane.

-

Reaction Conditions: High temperatures (often >150 °C) are typically required to drive the reaction to completion. Industrial-scale synthesis may be performed in high-pressure autoclaves to reach the necessary temperatures.[1]

Table 1: Representative SNAr Fluorination of Halopyridines

| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 2-Chloropyridine | KHF₂ | None (neat) | 275-325 | 2-Fluoropyridine | High | [2] |

| 2-Chloropyridine | KF | DMSO | >150 | 2-Fluoropyridine | - | [3] |

| 3-Bromo-2-chloropyridine | NaSMe | - | - | 3-Bromo-2-(methylthio)pyridine | High | [4] |

Experimental Protocol: Synthesis of 2-Fluoropyridine from 2-Chloropyridine

This protocol is adapted from established industrial practices.[2]

-

Charging the Reactor: In a high-pressure Monel micro-autoclave, charge 2-chloropyridine (1.0 mole) and potassium bifluoride (KHF₂) (1.5 moles).

-

Reaction: Seal the autoclave and heat the mixture to 315 °C for 4 hours. The pressure will rise during the reaction.

-

Work-up: Cool the reactor to room temperature. Carefully vent any residual pressure. Extract the reaction mixture with diethyl ether.

-

Purification: Filter the ethereal solution to remove insoluble inorganic salts. Dry the ether extract over magnesium sulfate, filter, and remove the solvent by distillation. The crude 2-fluoropyridine can be further purified by fractional distillation.

B. Nitropyridines: Activating through Electron Withdrawal

A nitro group, particularly at the 2- or 4-position, strongly activates the pyridine ring for nucleophilic attack, making it an excellent leaving group in SNAr reactions.

Causality of Experimental Choices:

-

Activation: The powerful electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thus lowering the activation energy of the reaction.

-

Mild Conditions: Fluorodenitration can often be achieved under milder conditions compared to the fluorination of halopyridines. Tetrabutylammonium fluoride (TBAF) is an effective fluoride source for this transformation, even in the presence of water.[2]

Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [5]

-

Reaction Setup: To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 eq) in dry DMSO, add cesium fluoride (CsF) (5.0 eq) under a nitrogen atmosphere.

-

Heating: Heat the reaction mixture to 120 °C for 90 minutes. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and add distilled water. Extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the desired 3-fluoropyridine derivative.

II. The Classic Route: The Balz-Schiemann Reaction

The Balz-Schiemann reaction has long been a reliable method for introducing fluorine into an aromatic ring, starting from a primary amine. This method is particularly valuable for the synthesis of 3-fluoropyridines, which are not readily accessible via SNAr of unsubstituted halopyridines.

Key Intermediate: Aminopyridines

The journey begins with an aminopyridine, which is converted to a diazonium tetrafluoroborate salt. Thermal decomposition of this salt then yields the fluorinated pyridine.

Causality of Experimental Choices:

-

Diazotization: The aminopyridine is treated with a source of nitrous acid (e.g., sodium nitrite) in the presence of fluoroboric acid (HBF₄). This in situ generation of the diazonium tetrafluoroborate is a critical step.

-

Decomposition: The diazonium salt is then heated, often in an inert solvent or even neat, to induce decomposition. This step releases nitrogen gas and boron trifluoride, with the fluoride from the tetrafluoroborate anion attacking the pyridine ring.

-

Safety Considerations: A significant drawback of the Balz-Schiemann reaction is the potentially explosive nature of the isolated diazonium salts.[6][7] The thermal decomposition can be highly exothermic and difficult to control on a large scale.[8] Continuous flow reactors are being explored to mitigate these safety risks by minimizing the accumulation of the unstable intermediate.[9]

Experimental Protocol: Synthesis of 4-Fluoropyridine from 4-Aminopyridine [10]

-

Diazonium Salt Formation: In a two-necked flask equipped with a thermometer and stirrer, charge a 42% aqueous solution of HBF₄. Add 4-aminopyridine (1.0 eq) and heat to 40 °C to dissolve. Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear.

-

Diazotization: Slowly add sodium nitrite (1.14 eq) to this suspension, maintaining the temperature between 5-9 °C. The crystals will gradually dissolve as the diazotization proceeds.

-

Decomposition: After the addition is complete, stir for an additional 30 minutes at 5-10 °C, then allow the mixture to warm to 25 °C. The exothermic decomposition will begin.

-

Neutralization and Extraction: Slowly add the reaction mixture to a solution of sodium bicarbonate. Remove the brown, gummy precipitates by decantation and filtration. Extract the filtrate with dichloromethane.

-

Purification: Dry the combined organic layers with anhydrous sodium sulfate, followed by further drying with calcium hydride. Remove the solvent by distillation, and then purify the crude 4-fluoropyridine by vacuum distillation.

III. Modern Frontiers in Pyridine Fluorination

Recent years have witnessed the emergence of innovative methods that offer alternative synthetic routes, often with improved functional group tolerance and milder reaction conditions.

A. Pyridine N-Oxides: Activating the Ring for Fluorination

Pyridine N-oxides serve as versatile intermediates, activating the pyridine ring for substitution at the 2- and 4-positions. A modern approach involves the conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts, which are then readily fluorinated.[2][11][12]

Causality of Experimental Choices:

-

Activation and Regioselectivity: The N-oxide functionality directs substitution to the 2- and 4-positions. Conversion to a trialkylammonium salt creates an excellent leaving group. For 3-substituted pyridine N-oxides, fluorination occurs exclusively at the position para to the substituent.[2]

-

Mild Conditions: This method often proceeds under mild, metal-free conditions, offering broad functional group compatibility.[2]

Experimental Protocol: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides [2]

-

Ammonium Salt Formation: Activate the pyridine N-oxide with an activating agent such as tosyl anhydride (Ts₂O) in the presence of a trialkylamine (e.g., trimethylamine). This reaction is typically performed in a suitable organic solvent.

-

Isolation of Intermediate: The resulting 2-pyridyltrialkylammonium salt can often be isolated by trituration.

-

Fluorination: Treat the isolated ammonium salt with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the 2-fluoropyridine.

B. Direct C-H Fluorination: A Paradigm Shift

The direct conversion of a C-H bond to a C-F bond represents a significant advance in synthetic efficiency. Silver(II) fluoride (AgF₂) has emerged as a reagent capable of direct, site-selective fluorination of pyridines and diazines.[13][14]

Causality of Experimental Choices:

-

Regioselectivity: The reaction with AgF₂ shows exclusive selectivity for fluorination at the position adjacent to the nitrogen atom.[13]

-

Mild Conditions and Functional Group Tolerance: These reactions can occur at ambient temperature and are tolerant of a wide range of functional groups.[15] However, they are not compatible with free amines, alcohols, or carboxylic acids.[7]

-

Safety: Silver(II) fluoride is a strong oxidizing agent and should be handled with care. It is moisture-sensitive and can react violently with water.[15][16][17]

Experimental Protocol: C-H Fluorination of 2-Phenylpyridine with AgF₂ [18]

-

Reaction Setup: In an oven-dried flask, charge anhydrous acetonitrile and 2-phenylpyridine (1.0 eq). Place the flask in an ambient temperature water bath.

-

Reagent Addition: Add silver(II) fluoride (3.0 eq) in one portion to the stirred solution.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 90 minutes.

-

Work-up and Purification: Filter the reaction mixture over Celite to remove insoluble silver salts. Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.

C. Photoredox Catalysis: A Light-Driven Approach

Visible-light photoredox catalysis has opened new avenues for the synthesis of fluorinated compounds under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of diversely substituted 3-fluoropyridines.[3][9][16][19]

Key Intermediates: α,α-Difluoro-β-iodoketones and Silyl Enol Ethers

This method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with an ammonia source to construct the 3-fluoropyridine ring.[16]

Causality of Experimental Choices:

-

Mechanism: The reaction is initiated by the reduction of the α,α-difluoro-β-iodoketone by a photoexcited iridium catalyst. The resulting radical adds to the silyl enol ether, and subsequent oxidation and cyclization with ammonia yield the 3-fluoropyridine.[17]

-

One-Pot Procedure: The ability to perform the coupling and cyclization in a single pot enhances the efficiency and practicality of this method.[16]

Experimental Protocol: Photoredox Synthesis of 3-Fluoropyridines [16][17]

-

Coupling Reaction: In a reaction vessel, combine the α,α-difluoro-β-iodoketone, the silyl enol ether, and a photocatalyst (e.g., fac-Ir(ppy)₃) in a suitable solvent like DMF. Irradiate the mixture with blue LEDs.

-

Condensation: After the coupling reaction is complete, add ammonium acetate to the reaction mixture.

-

Cyclization: Heat the mixture to drive the condensation and formation of the pyridine ring.

-

Purification: After cooling, evaporate the solvent and purify the residue by flash chromatography to obtain the 3-fluoropyridine product.

IV. Strategic Synthesis: A Comparative Overview

The choice of synthetic route to a desired fluorinated pyridine is a strategic decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, scalability, and functional group tolerance.

-

For 2- and 4-Fluoropyridines: Nucleophilic aromatic substitution of readily available chloro- or nitropyridines is often the most direct and economically viable approach, especially on an industrial scale.

-

For 3-Fluoropyridines: The Balz-Schiemann reaction, starting from 3-aminopyridine, remains a classic and effective method, despite its associated safety concerns. Modern methods like photoredox catalysis offer milder alternatives with broader substrate scope.

-

For Late-Stage Functionalization: Direct C-H fluorination provides a powerful tool for introducing fluorine into complex molecules at a late stage of a synthetic sequence, offering a significant advantage in drug discovery programs.[7]

V. Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations and the central role of the intermediates discussed.

Caption: SNAr from Halopyridine Intermediates.

Caption: The Balz-Schiemann Reaction Pathway.

Caption: Modern Synthetic Routes to 2-Fluoropyridines.

VI. Conclusion: A Forward Look

The synthesis of fluorinated pyridines is a dynamic field, with established methods being refined for improved safety and scalability, and novel strategies continuously emerging. The intermediates highlighted in this guide—halopyridines, aminopyridines, nitropyridines, and pyridine N-oxides—remain at the heart of these transformations. A thorough understanding of their reactivity and the causal factors driving the choice of reaction conditions is paramount for any scientist working at the forefront of pharmaceutical and agrochemical innovation. As we continue to unlock the potential of organofluorine chemistry, the strategic manipulation of these key intermediates will undoubtedly pave the way for the next generation of life-changing molecules.

References

- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 2. US3296269A - Process for providing 2-fluoropyridine - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SILVER(II) FLUORIDE - Safety Data Sheet [chemicalbook.com]

- 13. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. archpdfs.lps.org [archpdfs.lps.org]

An In-depth Technical Guide to the Stability and Storage of 2,3,5-Trifluoro-4-iodopyridine

This guide provides a comprehensive overview of the critical aspects of stability and storage for 2,3,5-Trifluoro-4-iodopyridine, a key building block for researchers, scientists, and drug development professionals. Understanding the chemical vulnerabilities and optimal storage conditions of this versatile intermediate is paramount to ensuring its integrity, maximizing experimental reproducibility, and safeguarding the quality of downstream applications.

Compound Profile: Understanding the Inherent Reactivity of this compound

This compound is a polyhalogenated pyridine derivative with the molecular formula C₅HF₃IN. Its structure, featuring an electron-deficient pyridine ring substituted with three strongly electron-withdrawing fluorine atoms and a labile iodine atom, dictates its chemical behavior and stability profile.[1] The presence of these halogens creates a molecule with unique and highly useful chemical properties, making it a valuable intermediate in medicinal chemistry, agrochemicals, and materials science.[1]